molecular formula C16H15NO3S B1486152 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 2203071-32-1

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1486152
CAS No.: 2203071-32-1
M. Wt: 301.4 g/mol
InChI Key: NITBULCGQQKAOW-UHFFFAOYSA-N
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Description

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS number 2203071-32-1 and a molecular weight of 301.36 . It is a derivative of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure recognized in medicinal chemistry for its presence in compounds with diverse biological activities . The molecule incorporates a phenyl substituent at the 2-position and a thiophen-2-ylmethyl group at the 1-position of the pyrrolidine ring, which may influence its physicochemical properties and interaction with biological targets. This 5-oxopyrrolidine (2-pyrrolidinone) core is a privileged structure in drug discovery. Scientific literature indicates that analogs based on this scaffold are frequently explored for their potential pharmacological properties, including as antimicrobial and anticancer agents . The specific activity of a given derivative is highly dependent on its substitution pattern. Researchers are investigating such compounds to address challenges like antibiotic resistance and to develop new chemotherapeutic options . This product is intended for research applications and analytical purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITBULCGQQKAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

  • Itaconic acid derivatives or substituted pyrrolidinones are frequently used as starting materials to build the pyrrolidinone core.
  • The thiophen-2-ylmethyl substituent is introduced via reaction with 5-chlorothiophene-2-carbonyl chloride or related thiophene carboxylic acid derivatives.
  • Phenyl substitution is often introduced through aromatic amines or phenyl-containing precursors.

Formation of Pyrrolidinone Ring

  • The pyrrolidinone ring is formed by cyclization reactions involving amino acids or amino alcohols with dicarboxylic acids or their derivatives.
  • For example, hydrazide intermediates react with dicarboxylic acids (e.g., itaconic acid) under reflux in toluene to form pyrrolidinone rings.
  • Esterification followed by hydrazinolysis is used to prepare acid hydrazides, which are key intermediates.

Introduction of Thiophen-2-ylmethyl Group

  • The thiophene moiety is introduced using 5-chlorothiophene-2-carbonyl chloride or 5-chlorothiophene-2-carboxylic acid derivatives.
  • Reaction with amino alcohols or amines leads to amide or amide-like linkages.
  • Carbonyldiimidazole (CDI) is employed as a coupling reagent to activate carboxylic acids for amide bond formation.

Cyclization and Functional Group Transformations

  • Mitsunobu reactions have been used in some syntheses but are noted for technical complexity and racemization issues.
  • Alternative methods avoid unstable or toxic intermediates such as (S)-glycidol.
  • Cyclocondensation reactions with thioamides or thiocarbonyl compounds yield substituted pyrrolidinone derivatives.
  • Hydrazone formation and further cyclization lead to heterocyclic derivatives, which can be precursors or analogs.

Representative Detailed Preparation Procedure (Based on Patent WO2004060887A1)

Step Reagents and Conditions Notes
1. Preparation of 5-chlorothiophene-2-carbonyl chloride Starting from 5-chlorothiophene-2-carboxylic acid, treated with thionyl chloride or similar chlorinating agents Generates reactive acid chloride for amide bond formation
2. Coupling with (2S)-3-amino-propane-1,2-diol hydrochloride Reaction in toluene with N,N-carbonyldiimidazole at 80-115 °C Forms amide intermediate with controlled stereochemistry
3. Cyclization to oxazolidinone ring Heating promotes ring closure Avoids use of unstable glycidol intermediates
4. Purification Filtration, washing with water, drying under vacuum at 60 °C Achieves high purity product
  • The process avoids toxic and unstable intermediates like (S)-glycidol and reduces waste by minimizing use of Mitsunobu reagents.
  • Reaction pressures range from 0.5 to 5 bar, commonly at atmospheric pressure.
  • Solvent removal is performed under vacuum (~95 mbar).

Alternative Synthetic Routes from Research Literature

Method Key Reagents Conditions Yield and Notes
Bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid followed by cyclocondensation with thiocarbonyl compounds Br2 in acetic acid, 25-60 °C; reaction with thiocarbamide derivatives Provides 2,5-disubstituted thiazole derivatives as analogs Yields vary; useful for analog synthesis
Esterification of 5-oxopyrrolidine-3-carboxylic acids with methanol and sulfuric acid, followed by hydrazinolysis Methanol, catalytic H2SO4, reflux; hydrazine hydrate in refluxing isopropanol Generates acid hydrazides for further functionalization Good yields (62-99%) reported
Parallel solution-phase synthesis starting from itaconic acid Multi-step transformation including amidation with aliphatic amines using bis(pentafluorophenyl) carbonate Room temperature hydrolysis and amidation Yields 80-100% purity in final carboxamides

Comparative Data Table of Preparation Approaches

Preparation Step Reagents/Conditions Advantages Disadvantages
Mitsunobu reaction with (S)-glycidol Triphenylphosphine, DIAD, phthalide Stereoselective ring formation Racemization risk, toxic reagents, poor atom economy
CDI-mediated coupling with amino alcohols N,N-carbonyldiimidazole, toluene, 80-115 °C Stable intermediates, higher yield, less waste Requires careful temperature control
Bromination and cyclocondensation Br2 in acetic acid, thiocarbonyl compounds Versatile for analog synthesis Multiple steps, moderate yields
Esterification and hydrazinolysis Methanol, H2SO4, hydrazine hydrate Straightforward, good yields Requires purification of intermediates

Research Findings and Observations

  • Avoidance of unstable or toxic intermediates such as (S)-glycidol improves safety and scalability.
  • Carbonyldiimidazole is an effective reagent for amide bond formation in this context, providing good yields and manageable reaction conditions.
  • The Mitsunobu reaction, although stereoselective, is less favored due to waste generation and racemization.
  • Parallel synthesis methods facilitate the rapid generation of analog libraries for biological evaluation.
  • Reaction conditions such as temperature, solvent choice, and pressure have been optimized to balance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and thienylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

The biological activities of 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated extensively. Key findings include:

  • Antagonistic Properties : This compound has been identified as a nonpeptide antagonist for certain receptors, indicating its potential use in modulating biological pathways linked to these receptors .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the structure of the compound can significantly influence its potency and efficacy. For instance, variations in the length of the linkage between the phenyl ring and the pyrrolidine moiety affect antagonist activity .

Therapeutic Applications

The potential therapeutic applications of this compound are promising:

  • Neurological Disorders : Given its receptor antagonism properties, the compound may be explored for treating conditions such as anxiety or depression by modulating neurotransmitter pathways.
  • Cancer Research : The ability to influence cellular signaling pathways positions this compound as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
PMC9255433Demonstrated antagonist activity at RXFP3 receptors with SAR insights leading to more potent analogues .
US6784197B2Discussed the synthesis and potential pharmaceutical compositions containing pyrrolidine derivatives .

Mechanism of Action

The mechanism by which 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may activate intracellular apoptotic mechanisms, leading to cytotoxic effects in certain cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of the target compound include derivatives with variations in substituents at positions 1 and 2 of the pyrrolidine ring. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 1 / Position 2) Molecular Formula Molecular Weight CAS No. Key Properties/Activities Source
5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid Thiophen-2-ylmethyl / None C₁₀H₁₁NO₃S 225.26 175136-92-2 Drug impurity reference standard
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Phenyl / None C₁₁H₁₁NO₃ 205.21 39629-86-2 Niche in small-molecule refinement
5-Oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid 4-Tolyl / None C₁₂H₁₃NO₃ 219.24 Not available Not reported
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl / None C₁₁H₁₀ClNO₄ 255.66 Not available Antioxidant derivatives synthesized
3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid None / 4-Chlorophenyl C₁₁H₁₀ClNO₃ 239.66 Not available Synthesized via hydrogenation

Substituent Effects on Properties

Thiophen-2-ylmethyl Group (Position 1): The sulfur atom in the thiophene ring enhances lipophilicity and may improve membrane permeability. This group is associated with applications as a drug impurity reference standard (e.g., CAS 175136-92-2) .

Phenyl and Tolyl Groups (Position 1): 1-Phenyl derivative (CAS 39629-86-2): The phenyl group increases aromaticity and rigidity, which may stabilize interactions with hydrophobic protein pockets. This compound is noted for its role in small-molecule crystallography .

Chlorophenyl/Hydroxyphenyl Derivatives:

  • 1-(5-Chloro-2-hydroxyphenyl) derivative: The chloro and hydroxy groups introduce polarity and hydrogen-bonding capacity, correlating with antioxidant activity in synthesized derivatives .
  • 3-(4-Chlorophenyl) derivative: Substituents at position 2 or 3 influence stereochemistry and reactivity, as seen in its synthesis via catalytic hydrogenation .

Biological Activity

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid
  • CAS Number : 147648-56-4
  • Molecular Formula : C10H11NO3S
  • Molecular Weight : 225.27 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The structure-dependent nature of these compounds suggests that specific functional groups significantly influence their efficacy.

Case Study: Anticancer Evaluation

In one study, various 5-oxopyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that compounds with free amino groups exhibited greater potency compared to those with acetylamino groups. Notably, a derivative containing a thiophenyl moiety demonstrated a reduction in A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutics like cisplatin .

CompoundIC50 (µM)Structure Features
Compound A10.5Free amino group
Compound B15.0Acetylamino group
Compound C8.0Thiophenyl substitution

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-2-phenyl derivatives has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.

Case Study: Antimicrobial Screening

In vitro tests revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains. For instance, compounds bearing the thiophenyl group showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as lead compounds in antibiotic development .

PathogenMinimum Inhibitory Concentration (MIC)Active Compounds
MRSA4 µg/mLCompound B
E. coli8 µg/mLCompound C
K. pneumoniae16 µg/mLCompound A

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and bacterial resistance mechanisms. For example, some derivatives have been identified as inhibitors of the BACE-1 enzyme, which plays a role in neurodegenerative diseases .

Q & A

Q. What are the key steps for synthesizing 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves hydrogenation and cyclization steps. For example, catalytic hydrogenation using 10% Pd/C under 4 bar H₂ in a mixed solvent system (e.g., ethyl acetate/methanol) has been effective for similar pyrrolidine derivatives, yielding ~65% after purification . Key parameters include:
  • Catalyst loading (e.g., 10% w/w Pd/C).
  • Solvent polarity (mixed solvents improve intermediate solubility).
  • Reaction time (3–5 hours for complete conversion).
    Post-reaction workup involves acid-base extraction (e.g., trifluoroacetic acid for deprotection, followed by Cs₂CO₃ neutralization) to isolate the carboxylic acid moiety .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

  • Methodological Answer :
  • ¹H-NMR : Look for characteristic peaks:
  • Thiophene protons (δ 6.8–7.5 ppm, multiplet).
  • Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet).
  • Carboxylic acid proton (δ 10–12 ppm, broad if protonated) .
  • IR : Confirm C=O (1680–1720 cm⁻¹), NH (3300 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .
  • MS : Molecular ion [M+H]⁺ should match the calculated molecular weight (C₁₆H₁₅NO₃S: 301.08 g/mol).

Q. What chromatographic methods are suitable for assessing purity?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) effectively resolves polar impurities. For chiral purity, use a Chiralpak® column with hexane/isopropanol (80:20) .

Advanced Research Questions

Q. How can stereochemical conflicts in the pyrrolidine ring be resolved using advanced techniques?

  • Methodological Answer :
  • X-ray crystallography : Determines absolute configuration via crystal structure analysis (e.g., (2S,3R) configurations in similar compounds) .
  • Chiral derivatization : Use Marfey’s reagent to derivatize amines, followed by HPLC to distinguish enantiomers .

Q. What computational strategies predict the compound’s bioactivity and binding affinity?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., cyclooxygenase-2).
  • QSAR : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity using Hammett constants .

Q. How do pH and temperature affect the stability of the carboxylic acid moiety?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC. Carboxylic acids are stable at pH 4–7 but decarboxylate under strongly acidic/basic conditions .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >190°C for similar compounds) .

Q. How can conflicting NMR data (e.g., unexpected splitting) be troubleshooted?

  • Methodological Answer :
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • COSY/NOESY : Identify through-space couplings to confirm substituent orientation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid

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